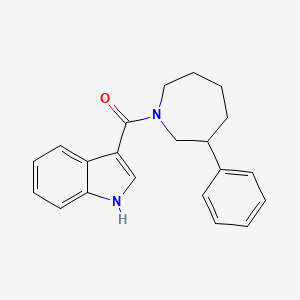

(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-3-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(19-14-22-20-12-5-4-11-18(19)20)23-13-7-6-10-17(15-23)16-8-2-1-3-9-16/h1-5,8-9,11-12,14,17,22H,6-7,10,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVFRRRPOSQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone, a compound featuring both indole and azepane moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon diverse research studies and findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This compound can be synthesized through various methods, including multi-component reactions that combine indole derivatives with azepane structures. For example, one method involves the reaction of 1H-indole with phenylazepanone under specific conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing indole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against HeLa, MCF-7, and HT-29 cancer cell lines.

- IC50 Values : Preliminary results suggest IC50 values in the low micromolar range, indicating effective growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These findings suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

- Tubulin Polymerization Inhibition : Similar to colchicine, it may disrupt microtubule formation, hindering cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Strains : Exhibited antifungal properties against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.80 |

| Candida albicans | 12.50 |

Case Studies

Several case studies have demonstrated the efficacy of indole-based compounds in clinical settings:

- Study on Indole Derivatives : A study published in Molecular Pharmacology indicated that indole derivatives similar to this compound effectively inhibited tumor growth in xenograft models.

- Antimicrobial Evaluation : Research evaluating the antimicrobial properties of indole compounds found significant reductions in biofilm formation by S. aureus when treated with related compounds.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between (1H-indol-3-yl)(3-phenylazepan-1-yl)methanone and related compounds:

Functional and Pharmacological Insights

- Azepane vs. Piperidine/Pyrrolidine Rings : Compounds like AM-1220 (piperidine) and the target compound (azepane) differ in ring size, which affects conformational flexibility and receptor interactions. Azepane’s larger ring may enhance binding to hydrophobic receptor pockets .

- Aromatic Substituents : The phenyl group in the target compound contrasts with the iodophenyl (AM-2233 isomer) or naphthalenyl (AM-1220 isomer) groups. Electron-withdrawing groups (e.g., iodine) may enhance receptor affinity but reduce metabolic stability .

- Alkyl Chains vs. Heterocycles : UR-144 and AM-2201 feature alkyl/cyclopropyl chains, which are associated with rapid onset but shorter duration of action compared to azepane-containing analogs .

Analytical and Regulatory Considerations

- Detection in Forensic Samples: Azepane-containing synthetic cannabinoids, including the AM-2233 isomer, are frequently identified in seized materials alongside JWH and AM-series compounds .

- Legal Status : The AM-2233 azepane isomer is explicitly regulated in jurisdictions like Indiana (USA) due to its structural similarity to controlled substances .

Preparation Methods

Key Reaction Pathway:

The synthesis of structurally related azepane-indole hybrids, as described in US Patent 3,364,228, involves diethyl malonate -mediated cyclization. For example:

- Step 1 : 3-(1-Methyl-2-pyrrolidinyl)indole is refluxed with diethyl malonate and sodium hydroxide in xylene, yielding ethyl 1-methyl-2-oxo-4-(indol-3-yl)hexahydro-1H-azepine-3-carboxylate.

- Step 2 : Lithium aluminum hydride (LiAlH4) reduction of the lactam-ester intermediate produces 3-hydroxymethyl-4-(indol-3-yl)hexahydro-1H-azepine.

Adaptation for Target Compound :

Replacing pyrrolidine with 3-phenylazepane and optimizing malonate-derived intermediates could yield the target methanone. Typical conditions include reflux in xylene (31 hours, nitrogen atmosphere) with yields ~80% after chromatographic purification.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling:

Aryl halide intermediates (e.g., 3-bromoindole) and 3-phenylazepane boronic esters undergo coupling in the presence of Pd(PPh3)4 or Pd(OAc)2/dppm (bis(diphenylphosphino)methane). For instance:

- Reagents : 3-Bromo-1H-indole, 3-phenylazepane-1-boronic acid, Pd(OAc)2 (5 mol%), dppm (10 mol%), K2CO3, DMF/H2O (3:1).

- Conditions : 100°C, 12 hours under argon.

- Yield : ~65–77% after silica gel chromatography.

Acid-Mediated Cyclocondensation

Polyphosphoric Acid (PPA) Approach:

As demonstrated in PMC11181338, polyphosphoric acid facilitates cyclization between nitrovinyl indoles and phenolic components. For the target compound:

- Step 1 : 3-(2-Nitrovinyl)-1H-indole reacts with 3-phenylazepane-1-carboxylic acid in methanesulfonic acid (MeSO3H) at 40°C.

- Step 2 : Hydrolysis of the nitroalkene intermediate forms a hydroxamic acid, which undergoes intramolecular 5-exo-trig cyclization to yield the methanone.

- Yield : 51–58% after neutralization and ethyl acetate extraction.

Eschenmoser Coupling Reaction

Thiobenzamide-Mediated Synthesis:

Eschenmoser coupling, reported in PMC7934781, employs 3-bromooxindoles and thiobenzamides. Adapted for the target compound:

- Reagents : 3-Bromo-1H-indole, 3-phenylazepane-1-thiocarboxamide, triethylamine (TEA), DMF.

- Conditions : Room temperature, 5 hours, followed by TEA quenching.

- Mechanism : Nucleophilic substitution at C3 of indole, followed by thiophilic elimination to form the ketone bridge.

- Yield : 70–87% after flash chromatography.

Coupling via Carbodiimide Reagents

HATU/HOBT-Mediated Amide Formation:

As detailed in US Patent 20080032976A1, indole-3-carboxylic acid reacts with 3-phenylazepane using coupling agents:

- Reagents : 1H-Indole-3-carboxylic acid, 3-phenylazepane, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), DMF.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 82–89% after recrystallization.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Diethyl malonate, LiAlH4 | Reflux, N2 | 80–85 | High purity, scalable | Multi-step, requires chromatography |

| Suzuki Coupling | Pd(OAc)2, dppm | 100°C, Argon | 65–77 | Regioselective, mild conditions | Boronic acid synthesis required |

| Acid Cyclocondensation | MeSO3H | 40°C, 1 hour | 51–58 | Rapid, one-pot | Acidic conditions, moderate yield |

| Eschenmoser Coupling | Thiobenzamide, TEA | RT, 5 hours | 70–87 | Modular, no metal catalysts | Thiophilic byproducts |

| HATU Coupling | HATU, DIPEA | RT, 12 hours | 82–89 | High efficiency, minimal byproducts | Costly reagents |

Q & A

Basic: What are the recommended synthetic routes for (1H-indol-3-yl)(3-phenylazepan-1-yl)methanone, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling indole derivatives with substituted azepanes. A common approach is the use of Fischer indole synthesis or Ugi multicomponent reactions to form the methanone scaffold . Purity optimization requires:

- Chromatographic purification : Use gradient elution on silica gel (e.g., hexane:ethyl acetate 4:1 to 1:1) to resolve byproducts.

- Crystallization : Recrystallize from ethanol or acetonitrile to remove polar impurities.

- Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (ensure absence of residual solvents like DCM or THF) .

Advanced: How do structural modifications (e.g., azepane substituents) influence the compound’s binding affinity to cannabinoid receptors?

Methodological Answer:

Modifications at the azepane’s 3-phenyl group or indole’s 1-position significantly alter receptor interactions:

- Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) reduce CB1 affinity, while lipophilic groups (e.g., -CF₃) enhance binding .

- Azepane ring size : 7-membered azepane (vs. smaller piperidine) improves conformational flexibility, increasing selectivity for CB2 receptors .

- Experimental validation : Perform radioligand displacement assays (using [³H]CP-55,940) and molecular docking (e.g., AutoDock Vina) to quantify SAR trends .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| GC-MS | Detect trace impurities | Electron ionization (70 eV), DB-5MS column, splitless injection |

| ¹H/¹³C NMR | Confirm structure | DMSO-d₆ solvent, 600 MHz for resolving indole/azepane protons |

| FTIR | Identify functional groups | ATR mode, 4000–400 cm⁻¹ range (C=O stretch ~1650 cm⁻¹) |

| HRMS | Verify molecular formula | ESI+ mode, resolution >30,000 (mass error <2 ppm) |

Advanced: How can researchers resolve contradictions between in vitro receptor activity and in vivo pharmacological effects?

Methodological Answer:

Discrepancies may arise from metabolic stability, tissue distribution, or off-target effects. Mitigation strategies include:

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

- Pharmacokinetic studies : Measure plasma/tissue concentrations post-administration (IV/PO) to correlate exposure with efficacy .

- Orthogonal assays : Use β-arrestin recruitment (e.g., BRET assays) alongside cAMP inhibition to assess biased signaling .

Basic: What safety precautions are required when handling this compound in the laboratory?

Methodological Answer:

Based on structural analogs (e.g., UR-144), follow:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods for weighing/synthesis to avoid inhalation (H335 risk) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What strategies are effective for enantiomeric resolution of chiral derivatives?

Methodological Answer:

The azepane’s 3-position chirality necessitates enantioselective analysis:

- Chiral chromatography : Use Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) for baseline separation .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during azepane ring formation .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Basic: How can researchers access structural analogs for comparative studies?

Methodological Answer:

Public databases and synthetic protocols provide guidance:

- PubChem : Search for analogs using substructure queries (e.g., indole-methanone derivatives) .

- Custom synthesis : Modify the indole’s 1-position (e.g., pentyl vs. fluoropentyl) via alkylation (NaH, alkyl halide in DMF) .

- Commercial sources : Sigma-Aldrich or Agfa-Labs offer rare intermediates (e.g., 1-methylindole derivatives) .

Advanced: What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to assess binding stability to non-cannabinoid receptors (e.g., TRPV1) .

- Phylogenetic analysis : Compare CB1/CB2 homology across species (e.g., rat vs. human) to predict interspecies variability .

- Machine learning : Train models on ChEMBL bioactivity data to flag potential kinase or GPCR off-targets .

Basic: What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility screening : Test DMSO (stock solutions), ethanol, and PEG-400 for in vitro assays .

- Stability in buffer : Assess degradation in PBS (pH 7.4) at 37°C over 24h via HPLC .

- Long-term storage : Store at -20°C in amber vials under argon to prevent oxidation .

Advanced: How can researchers address discrepancies in receptor binding data across laboratories?

Methodological Answer:

Variability often stems from assay conditions. Standardize protocols by:

- Control compounds : Include JWH-018 or CP-55,940 as internal references in every assay .

- Membrane preparation : Use HEK293 cells stably expressing CB1/CB2 (avoid transient transfection variability) .

- Data normalization : Express binding as % displacement relative to nonspecific binding (1 µM rimonabant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.